molecular formula C12H14N2O4S B11833317 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

Cat. No.: B11833317
M. Wt: 282.32 g/mol
InChI Key: MTEXQZAPESTQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methylsulfamoyl group attached to an ethyl chain, which is further connected to the indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is in the development of antiviral agents, particularly as integrase inhibitors for HIV-1. Integrase plays a crucial role in the viral replication cycle, and compounds that can inhibit this enzyme are essential for effective antiviral therapies.

Case Study:
A study demonstrated that derivatives of indole-2-carboxylic acid, including those with similar structures to this compound, showed promising inhibitory activity against HIV integrase. The most potent derivative exhibited an IC50 value of 3.11 µM, indicating strong potential for further development as an antiviral drug .

Anti-inflammatory Properties

The compound's sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that indole derivatives can modulate inflammatory pathways effectively.

Research Findings:
Indole derivatives have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests that this compound could be explored for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Chemical Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization with the methylsulfamoyl group.

Synthesis Overview:

  • Formation of Indole Core: Starting from appropriate precursors, the indole framework is constructed through cyclization reactions.
  • Functionalization: The introduction of the methylsulfamoyl group occurs via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step involves the addition of a carboxylic acid group at the desired position on the indole ring.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other indole derivatives to highlight its potential advantages:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-indole-2-carboxylateIndole core with ethyl esterCommonly studied for various biological activities
5-Methyl-1H-indole-2-carboxylic acidMethyl substitution at the 5-positionKnown for neuroprotective effects
5-Fluoro-1H-indole-2-carboxylic acidFluorine atom at the 5-positionExhibits enhanced potency against certain cancers
N-Methyl-1H-indole-2-carboxylic acidMethylated nitrogen on the indoleAlters pharmacological profiles

The presence of the methylsulfamoyl group may provide distinct biological properties compared to these related compounds, potentially enhancing efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has emerged as a significant compound in medicinal chemistry, particularly due to its potential as an integrase inhibitor for HIV-1. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25N3O4S
  • Molecular Weight : 391.48 g/mol
  • CAS Number : 874583-36-5

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HIV-1 integrase. Integrase is crucial for the viral life cycle, facilitating the integration of viral DNA into the host genome. The compound acts as an integrase strand transfer inhibitor (INSTI), chelating essential magnesium ions in the active site of the enzyme, which is critical for its activity.

Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of 32.37 μM, indicating moderate potency against the integrase enzyme . Further structural optimizations have led to derivatives with significantly improved inhibitory effects, such as compound 20a with an IC50 of 0.13 μM, showcasing the potential for enhanced antiviral activity through chemical modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at the C3 position of the indole core enhance interaction with the hydrophobic cavity near the integrase active site. For example, introducing halogenated benzene rings at this position improved binding affinity and inhibitory potency .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

CompoundIC50 (μM)Notes
This compound32.37Parent compound
Compound 312.41High activity; optimized structure
Compound 20a0.13Best performance; significant structural modification

Binding Mode Analysis

Molecular docking studies indicated that the indole core and carboxyl group of the compound chelate two Mg²⁺ ions within the active site of integrase. This interaction is crucial for inhibiting the enzyme's function and preventing viral replication . Additionally, π–π stacking interactions with viral DNA were observed, further stabilizing the binding of these compounds to integrase.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H14N2O4S/c1-13-19(17,18)5-4-8-2-3-10-9(6-8)7-11(14-10)12(15)16/h2-3,6-7,13-14H,4-5H2,1H3,(H,15,16)

InChI Key

MTEXQZAPESTQQQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.